molecular formula C7H4N4 B1424940 (3-Cyanopyridin-2-yl)cyanamide CAS No. 1255147-36-4

(3-Cyanopyridin-2-yl)cyanamide

Cat. No. B1424940
M. Wt: 144.13 g/mol
InChI Key: NPZFPDRFXDVSFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Cyanopyridin-2-yl)cyanamide” is a chemical compound with the molecular formula C7H4N4 and a molecular weight of 144.13 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “(3-Cyanopyridin-2-yl)cyanamide” is represented by the formula C7H4N4 . The exact structure would be best determined through methods such as X-ray crystallography or NMR spectroscopy, which are not provided in the search results.


Physical And Chemical Properties Analysis

“(3-Cyanopyridin-2-yl)cyanamide” has a molecular weight of 144.13 g/mol . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Iron-catalyzed Formation of 2-aminopyridines

  • Application : Synthesis of highly substituted 2-aminopyridines using iron-catalyzed cycloaddition. This method is high yielding, regioselective, and atom-efficient (Lane, D'Souza, & Louie, 2012).

Nickel-Catalyzed Cycloaddition

  • Application : Production of bicyclic N,N-disubstituted 2-aminopyridines from diynes and cyanamides using nickel-catalyzed cycloaddition. This process is effective at room temperature and compatible with various cyanamides (Stolley, Maczka, & Louie, 2011).

Metal Dicyanamide Layered Coordination Polymers

  • Application : Synthesis of metal dicyanamide coordination polymers combined with cyanopyridine co-ligands. These have applications in creating new crystalline materials with potential magnetic properties (Du, Wang, Wang, Zhao, & Ribas, 2006).

One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

  • Application : Efficient synthesis of 2-amino-3-cyanopyridine derivatives via a one-pot reaction. This method is environmentally friendly and yields high results with various substrates (Tang, Wang, Yao, Zhang, & Wang, 2011).

Synthesis and Applications of Cyanamides

  • Application : Cyanamides are used in synthesizing pharmaceuticals, agricultural chemicals, and health products. They have attracted considerable attention for their diverse synthetic methods and transformations (Li, Li, Zhang, Xu, & Xu, 2017).

Electrophilic Cyanating Agents

Cyanamide-derived Catalysts

properties

IUPAC Name

(3-cyanopyridin-2-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-4-6-2-1-3-10-7(6)11-5-9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZFPDRFXDVSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401281384
Record name 3-Pyridinecarbonitrile, 2-(cyanoamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyanopyridin-2-yl)cyanamide

CAS RN

1255147-36-4
Record name 3-Pyridinecarbonitrile, 2-(cyanoamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonitrile, 2-(cyanoamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Sako - thieme-connect.com
Previously published information regarding this product class can be found in Houben–Weyl, Vol. E 9c, pp 83–226 and in some pertinent reviews.[1–4] All of the possible isomeric …
Number of citations: 0 www.thieme-connect.com

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